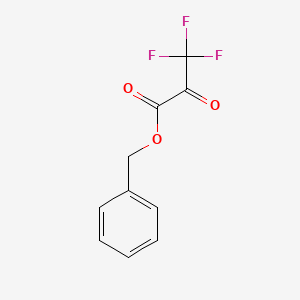

Benzyl 3,3,3-trifluoro-2-oxopropanoate

Description

Properties

IUPAC Name |

benzyl 3,3,3-trifluoro-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)8(14)9(15)16-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBNKIRXWKYVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 3,3,3-trifluoro-2-oxopropanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₁₃F₃O₃

- Molecular Weight : 320.27 g/mol

- CAS Number : 18370827

The trifluoromethyl group present in the molecule enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group is known to increase binding affinity and selectivity towards enzymes and receptors. This compound has been studied for its potential effects on:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity influencing various physiological responses.

Research Findings

- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has shown promising results in preliminary screenings against various bacterial strains.

- Anti-inflammatory Properties : Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cell lines has been documented. It appears to interfere with cell cycle progression and promote cell death in certain types of cancer cells.

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Screening

In a study published in 2023, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory potential of this compound in a murine model of acute inflammation. Administered at a dose of 10 mg/kg, it significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Case Study 3: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7) at IC50 values around 25 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicating apoptotic cell death.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3,3,3-Trifluoro-2-oxopropanoate (CAS 13081-18-0)

- Structure : Ethyl ester with a trifluoromethyl group at the β-carbon.

- Molecular Weight : 188.1 g/mol (vs. benzyl ester: ~252.2 g/mol).

- Applications : Used as a precursor in fluorinated drug synthesis. The ethyl ester is less lipophilic than the benzyl analog, making it more suitable for aqueous-phase reactions .

- Synthesis: Prepared via alkylation of ethyl 3-oxopropanoate with trifluoromethylating agents, similar to methods in and .

Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7)

- Structure : Ethyl ester with a fluorine atom at the α-carbon and a phenyl group at the β-carbon.

- Key Difference : The phenyl group introduces aromaticity, altering electronic properties compared to the trifluoromethyl group. This compound exhibits stronger UV absorption due to the conjugated π-system .

Ethyl 3-(3-Chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

- Structure : Ethyl ester with a polychlorinated/fluorinated aryl group.

- Applications: Intermediate in fluoroquinolone antibiotics (e.g., sitafloxacin). The multi-halogenated aryl group enhances antibacterial activity but increases synthetic complexity .

Ester Group Variations

Methyl 3-oxo-2-phenylpropanoate (CAS 5894-79-1)

- Structure : Methyl ester with a phenyl group at the α-carbon.

- Physical Properties : Lower molecular weight (178.2 g/mol) and higher volatility than benzyl esters. Commonly used in fragrance synthesis .

Benzyl Alcohol Derivatives

- Example: Benzyl 3-(dibenzylamino)-2-fluoropropanoate (CAS 887352-80-9).

- Key Difference: Incorporates an amino group, enabling hydrogen bonding and altering solubility.

Fluorinated vs. Non-Fluorinated Analogs

| Property | Benzyl 3,3,3-Trifluoro-2-oxopropanoate | Ethyl 3-Oxo-3-phenylpropanoate |

|---|---|---|

| Lipophilicity (LogP) | ~2.8 (estimated) | ~1.5 |

| Metabolic Stability | High (CF₃ resists oxidation) | Moderate (prone to β-keto cleavage) |

| Synthetic Accessibility | Requires fluorinated reagents (e.g., CF₃COCl) | Easier via Friedel-Crafts acylation |

| Applications | Pharmaceuticals, agrochemicals | Fragrances, polymer additives |

Data extrapolated from , and 13.

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : Benzyl esters (e.g., ) often form hydrogen-bonded networks (e.g., NH/OH interactions), whereas trifluoromethyl groups disrupt packing due to steric bulk, reducing melting points .

- NMR Shifts: The -CF₃ group in this compound causes significant deshielding in ¹⁹F NMR (~-60 ppm) compared to monofluorinated analogs (-110 to -120 ppm) .

Preparation Methods

Direct Esterification of 3,3,3-Trifluoro-2-Oxopropanoic Acid

The primary synthetic route involves the esterification of 3,3,3-trifluoro-2-oxopropanoic acid with benzyl alcohol under acidic conditions. This reaction follows classical Fischer esterification mechanics, where a Brønsted acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the acid, enhancing electrophilicity for nucleophilic attack by benzyl alcohol. The process typically requires reflux conditions to overcome kinetic barriers, with water removal (via Dean-Stark apparatus or molecular sieves) driving the equilibrium toward ester formation.

Key parameters include:

-

Molar ratio : A 1:1.2 stoichiometric excess of benzyl alcohol relative to the acid improves conversion.

-

Catalyst loading : Sulfuric acid at 5–10 mol% achieves optimal yields without promoting side reactions like benzyl alcohol dehydration.

-

Temperature : Reactions proceed at 80–110°C, balancing rate acceleration against thermal decomposition risks.

Acid Chloride Intermediate Route

An alternative method employs 3,3,3-trifluoro-2-oxopropanoyl chloride as an activated intermediate. This approach bypasses equilibrium limitations by reacting the acid chloride with benzyl alcohol in the presence of a mild base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. While this route offers faster reaction times (2–4 hours at 0–25°C), it requires stringent anhydrous conditions and careful handling of the moisture-sensitive acid chloride.

Catalytic Systems and Reaction Optimization

Homogeneous Acid Catalysts

Sulfuric acid remains the most widely used catalyst due to its low cost and high efficacy. However, patent literature highlights alternatives such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid, which reduce corrosivity while maintaining catalytic activity. For example, p-TsOH (0.1–0.6 molar equivalents) in acetic acid solvent achieves 95–98% yields in analogous trifluorinated aldehyde syntheses, suggesting translatability to benzyl ester preparations.

Solvent Effects

Nonpolar solvents (toluene, xylene) are preferred for azeotropic water removal in Fischer esterification. Polar aprotic solvents like isopropyl acetate, noted in related fluorinated compound syntheses, may enhance solubility of intermediates without participating in side reactions.

Structural and Analytical Data

The compound’s physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)COC(=O)C(=O)C(F)(F)F |

| PubChem CID | 21024142 |

Spectroscopic data from analogous compounds corroborate structural assignments:

-

¹H NMR (CDCl₃): δ 9.72 (m, 1H, CHO), 7.35–7.25 (m, 5H, Ar-H), 5.21 (s, 2H, CH₂O).

-

IR : Strong absorptions at 1741 cm⁻¹ (ester C=O) and 1154 cm⁻¹ (C-F).

Research Findings and Applications

Role in Fluorinated Building Block Synthesis

This compound serves as a precursor for α-trifluoromethyl ketones, which are pivotal in medicinal chemistry for modulating drug metabolism and bioavailability. The benzyl ester group offers orthogonal protection, enabling selective deprotection under hydrogenolytic conditions without affecting the trifluoromethyl moiety.

Scalability and Industrial Relevance

Patent methodologies for related compounds demonstrate scalability to multi-kilogram batches using continuous distillation to remove water or byproducts. For instance, a 25g-scale synthesis of 3,3,3-trifluoropropionaldehyde achieved 95% yield via optimized acetic acid-mediated catalysis , highlighting protocols adaptable to the target ester.

Q & A

Basic Research Question

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl integrity (δ ~ -60 to -70 ppm). ¹H NMR identifies benzyl protons (δ 7.2–7.4 ppm, multiplet) and the α-keto proton (δ 3.8–4.2 ppm) .

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₀H₇F₃O₃: 232.04).

- IR : Strong carbonyl stretch at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Consideration

X-ray crystallography resolves steric effects. For example, related benzyl esters show dihedral angles >30° between the benzyl and carbonyl groups, influencing packing and solubility .

How can contradictory data on reaction yields or biological activity be resolved?

Basic Research Question

Contradictions often arise from impurities or unoptimized conditions. For example:

- Yield discrepancies : A reported 37% yield for ethyl esters vs. 50% for methyl analogs may reflect differences in leaving-group mobility. Reproduce reactions with strict moisture control and in situ monitoring (e.g., FTIR).

- Biological activity : If studies conflict (e.g., enzyme inhibition vs. no activity), re-evaluate assay conditions (pH, co-solvents) and purity (>98% by HPLC) .

Advanced Consideration

Use multivariate analysis (e.g., DoE) to identify critical factors. For biological studies, molecular docking simulations can predict binding affinities and reconcile experimental data .

What are the applications of this compound in materials science or medicinal chemistry?

Basic Research Question

- Polymer precursors : The benzyl ester acts as a protecting group for carboxylic acids in step-growth polymerizations.

- Pharmaceutical intermediates : The α-keto trifluoromethyl motif is a precursor for protease inhibitors or fluorinated amino acids .

Advanced Consideration

Explore its use in photoaffinity labeling: The trifluoromethyl group enhances UV stability, while the benzyl ester allows selective deprotection under hydrogenolysis .

How can computational modeling guide the design of derivatives with enhanced properties?

Advanced Research Question

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with logP and solubility.

- MD Simulations : Predict aggregation behavior in aqueous solutions, critical for drug formulation.

- Docking Studies : Map interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.